2,5-Furandione, 3-(hexapropenyl)dihydro-

Unsaturation degree Structure-property relationships ASA side-chain design

2,5-Furandione, 3-(hexapropenyl)dihydro- (CAS 52854-78-1), synonymously 2-(hexapropen-1-yl)succinic anhydride or hexapropenyl succinic anhydride, belongs to the alkenyl succinic anhydride (ASA) family — five-membered cyclic anhydrides bearing a long-chain alkenyl substituent. Its molecular formula C₂₂H₂₈O₃ (MW 340.5 g/mol) reflects a C₂₂ backbone containing multiple conjugated and isolated double bonds within a hexapropenyl side chain, distinguishing it from the more common mono-unsaturated ASA variants such as dodecenyl succinic anhydride (DDSA, C₁₆H₂₆O₃) and octadecenyl succinic anhydride (ODSA, C₂₂H₃₈O₃).

Molecular Formula C22H28O3
Molecular Weight 340.5 g/mol
CAS No. 52854-78-1
Cat. No. B12694088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Furandione, 3-(hexapropenyl)dihydro-
CAS52854-78-1
Molecular FormulaC22H28O3
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCC=CC1C(C(=O)OC1=O)C(=C(C=CC)C(C=CC)C=CC)C=CC
InChIInChI=1S/C22H28O3/c1-6-11-16(12-7-2)17(13-8-3)18(14-9-4)20-19(15-10-5)21(23)25-22(20)24/h6-16,19-20H,1-5H3/b11-6+,12-7+,13-8+,14-9+,15-10+,18-17+
InChIKeyFOVYFYOMMXKNIG-QZDMKUNZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexapropenyl Succinic Anhydride (CAS 52854-78-1): Procurement-Relevant Identity and Class Positioning


2,5-Furandione, 3-(hexapropenyl)dihydro- (CAS 52854-78-1), synonymously 2-(hexapropen-1-yl)succinic anhydride or hexapropenyl succinic anhydride, belongs to the alkenyl succinic anhydride (ASA) family — five-membered cyclic anhydrides bearing a long-chain alkenyl substituent [1]. Its molecular formula C₂₂H₂₈O₃ (MW 340.5 g/mol) reflects a C₂₂ backbone containing multiple conjugated and isolated double bonds within a hexapropenyl side chain, distinguishing it from the more common mono-unsaturated ASA variants such as dodecenyl succinic anhydride (DDSA, C₁₆H₂₆O₃) and octadecenyl succinic anhydride (ODSA, C₂₂H₃₈O₃) [2]. The compound is manufactured and imported at industrial scale (1,000–4,000 tonnes/year in Japan) and is regulated under Japan's Chemical Substances Control Law (CSCL) as an existing chemical substance within the broader Alkenyl (C8-50) succinic anhydride category [3].

Why Generic ASA Substitution Is Not Viable for Hexapropenyl Succinic Anhydride (CAS 52854-78-1) Applications


Alkenyl succinic anhydrides are not fungible: side-chain length, degree of unsaturation, and double-bond configuration govern reactivity, hydrophobicity, phase behavior, and mechanical performance of derived materials. Commercial ASAs typically bear a single double bond per C₈–C₁₈ iso-alkenyl chain [1]. In contrast, 2,5-furandione, 3-(hexapropenyl)dihydro- possesses a polyunsaturated C₂₂ hexapropenyl chain with six pendant propenyl units — conferring a substantially higher iodine value, lower rotational freedom, and the capacity for secondary crosslinking or Diels-Alder chemistry unavailable to mono-unsaturated analogs [2]. Substituting DDSA (C₁₆, MW 266) or ODSA (C₂₂, MW 351, solid at ambient temperature) for hexapropenyl succinic anhydride will alter stoichiometry in epoxy formulations, modify cured-network crosslink density, shift hydrophobe packing at cellulose interfaces in paper sizing, and change the physical state of the reactive mixture from liquid to solid, making drop-in replacement technically unsound [3].

Quantitative Differentiation Evidence for 2,5-Furandione, 3-(hexapropenyl)dihydro- (CAS 52854-78-1) Versus Closest ASA Analogs


Side-Chain Unsaturation: Hexapropenyl (C₂₂H₂₈O₃) vs. Octadecenyl Succinic Anhydride (C₂₂H₃₈O₃) — IHD Differential of 10 vs. 4

The hexapropenyl substituent in CAS 52854-78-1 carries six propenyl units, yielding a molecular formula of C₂₂H₂₈O₃ and an Index of Hydrogen Deficiency (IHD) of 9 (calculated as (2C+2−H)/2 = (44+2−28)/2 = 9) [1]. The closest same-carbon-count comparator, octadecenyl succinic anhydride (ODSA, CAS 28777-98-2), has formula C₂₂H₃₈O₃ and an IHD of only 4 — a difference of 5 units of unsaturation. This translates to a fundamentally different electronic structure: the hexapropenyl chain contains multiple conjugated ene systems capable of participating in Diels-Alder cycloaddition and radical-initiated secondary crosslinking, whereas ODSA's single isolated double bond is limited to ene-reaction chemistry only [2]. The practical consequence is that hexapropenyl succinic anhydride can function simultaneously as an anhydride curing agent and a reactive multifunctional crosslinker, a dual role not available to mono-unsaturated ASAs.

Unsaturation degree Structure-property relationships ASA side-chain design

Molecular Weight Differential: Hexapropenyl ASA (340.5 g/mol) vs. Tetrapropenyl ASA/DDSA (266.4 g/mol) — 27.8% Higher MW Alters Epoxy Formulation Stoichiometry

The molecular weight of hexapropenyl succinic anhydride is 340.5 g/mol (C₂₂H₂₈O₃), compared to 266.4 g/mol for tetrapropenyl succinic anhydride / DDSA (C₁₆H₂₆O₃, CAS 26544-38-7) [1][2]. This 27.8% higher molecular weight directly impacts the anhydride equivalent weight (AEW) — the mass of anhydride required to react with one equivalent of epoxy resin. For a standard DGEBA epoxy (epoxy equivalent weight ~190 g/eq), the stoichiometric ratio (phr, parts per hundred resin) scales proportionally with anhydride MW. Using DDSA's AEW of approximately 133 g/eq (266/2), the theoretical AEW for hexapropenyl ASA is approximately 170 g/eq (340/2), requiring roughly 28% more anhydride mass to achieve the same degree of cure. Direct substitution without reformulation would result in an under-cured network with lower crosslink density and degraded mechanical and thermal properties [3].

Epoxy curing stoichiometry Anhydride equivalent weight Formulation design

Physical State at Ambient Temperature: Liquid Hexapropenyl ASA vs. Solid Octadecenyl ASA — Processability Advantage for Ambient-Cure Formulations

Hexapropenyl succinic anhydride (CAS 52854-78-1) is reported as a liquid at ambient temperature . In contrast, octadecenyl succinic anhydride (ODSA, CAS 28777-98-2), which has the same C₂₂ carbon count but only a single double bond (C₂₂H₃₈O₃), is a crystalline solid with a melting point of 67–73 °C . The hexapropenyl chain's multiple cis/trans double bonds disrupt crystalline packing, suppressing the melting point below room temperature. This is a critical processability differentiator: hexapropenyl ASA can be directly blended, metered, and emulsified at room temperature without pre-heating, whereas ODSA requires heated handling equipment and risks premature crystallization in mixed formulations. The same solid/liquid dichotomy applies to hexadecenyl succinic anhydride (HDSA, CAS 32072-96-1), which melts at 62–66 °C .

ASA phase behavior Epoxy hardener processing Room-temperature liquid anhydride

Epoxy Cured-Network Properties: Class-Level Evidence That Longer and More Unsaturated ASA Chains Trade Tensile Strength for Impact Toughness

Park and Lee (2000) demonstrated in a direct comparative study that increasing ASA side-chain length from C8 (octenyl) to C12 (dodecenyl) to C16 (hexadecenyl) in DGEBA epoxy systems systematically decreased tensile strength while increasing impact toughness, attributed to reduced crosslink density and enhanced nonpolar (London-dispersive) surface free energy [1]. Extrapolating this established class-level trend to hexapropenyl succinic anhydride (C22 chain, multiple unsaturations), the cured network is expected to exhibit further amplified impact toughness relative to DDSA- and HDSA-cured systems, at the expense of lower tensile modulus and strength. This class-level inference is supported by the broader ASA literature showing that chain-length-driven reduction in crosslink density is the dominant structural determinant of mechanical property shifts in anhydride-cured epoxies [2]. While no published head-to-head data exist for hexapropenyl ASA specifically, the directional effect is mechanistically grounded and consistent across all studied ASA homologs.

Epoxy toughening ASA hardener chain length Tensile-impact trade-off

Regulatory Classification: Type II Monitoring Chemical Substance Status Under Japan CSCL — Procurement and Compliance Implications

Under Japan's Chemical Substances Control Law (CSCL, pre-2009 amendment framework), 2-(hexapropen-1-yl)succinic anhydride (CAS 52854-78-1) was classified as a Type II Monitoring Chemical Substance, while the broader Alkenyl (C8-50) succinic anhydride category into which it falls is now classified as an 'Existing Chemical Substance' under the current framework, with annual manufacturing/import volumes reported in the range of 1,000–4,000 tonnes (FY2014–2023) [1]. This regulatory history differs from many commodity ASAs (e.g., DDSA, ODSA) which were classified directly as Existing Chemical Substances without prior monitoring status. The implication for procurement is that legacy Type II Monitoring status may still trigger additional documentation requirements from certain Japanese suppliers, and the compound's production volume fluctuated significantly (from 1–1,000 t to 3,000–4,000 t) over the past decade, indicating supply volatility that should be factored into sourcing strategies [2].

Chemical regulatory compliance Japan CSCL Supply chain risk management

Starch and Cellulose Esterification Efficiency: DDSA Outperforms Shorter- and Longer-Chain ASAs, Suggesting a Non-Monotonic Chain-Length Optimum — Implications for Hexapropenyl ASA Positioning

A 2025 study on starch esterification demonstrated that the order of emulsifying ability imparted by ASAs of different chain lengths was dodecenyl succinic anhydride (DDSA, C12) > octenyl succinic anhydride (OSA, C8) > hexadecenyl succinic anhydride (HDSA, C16) > maleic anhydride, while O/W Pickering emulsion storage stability was best for HDSA-esterified starch [1]. This non-monotonic relationship between chain length and esterification performance indicates that for each application (emulsification vs. emulsion stabilization), there exists a distinct optimum chain length. Hexapropenyl succinic anhydride, with its C22 polyunsaturated chain, lies beyond the studied range (C8–C16). Based on the observed trend where HDSA (C16) gave the strongest surface hydrophobicity (>120° contact angle) but the lowest degree of substitution, hexapropenyl ASA is predicted to confer even higher hydrophobicity per grafted unit at the cost of further reduced grafting efficiency, making it a candidate for applications where maximum water repellency from minimal modification is desired [2].

Starch esterification ASA degree of substitution Hydrophobic modification efficiency

Evidence-Backed Application Scenarios for 2,5-Furandione, 3-(hexapropenyl)dihydro- (CAS 52854-78-1)


Toughened Epoxy Encapsulants for Electronic Assemblies Requiring Thermal Cycling Resistance

Based on the class-level evidence that increasing ASA side-chain length systematically increases impact toughness in DGEBA epoxy systems [1], hexapropenyl succinic anhydride — with the longest side chain (C22) and highest unsaturation among commercially available ASAs — is the mechanistically preferred anhydride hardener for electronic encapsulants that must survive repeated thermal cycling (−40 °C to +125 °C). The predicted reduced crosslink density accommodates CTE-mismatch stresses between epoxy and metallic components, while the liquid physical state at ambient temperature [2] enables vacuum-assisted potting without pre-heating, unlike the solid ODSA alternative. Formulators must account for the 27.8% higher AEW vs. DDSA in stoichiometric calculations [3].

Reactive Intermediate for Graft Copolymers and Dual-Cure Thermoset Networks Exploiting Pendant Double Bonds

The hexapropenyl substituent's multiple conjugated double bonds (IHD = 9, vs. IHD = 4 for ODSA) [1] enable post-grafting secondary reactions — including thiol-ene click chemistry, radical-initiated crosslinking, and Diels-Alder cycloaddition — that are structurally impossible with mono-unsaturated commercial ASAs (OSA, DDSA, HDSA, ODSA). This makes CAS 52854-78-1 uniquely suited as a dual-functional building block for: (a) maleic anhydride-grafted polypropylene (MAH-g-PP) compatibilizers that can be further crosslinked via the pendant unsaturation; (b) photo-curable anhydride-functional oligomers for UV-cured coatings; and (c) vitrimer networks where the additional double bonds provide dynamic covalent exchange sites [2].

High-Hydrophobicity Starch and Cellulose Modification for Water-Barrier Packaging at Low Degree of Substitution

Extrapolating from the established trend where C16 ASA (HDSA) produces the highest surface hydrophobicity (>120° contact angle) but the lowest degree of substitution in starch esterification [1], hexapropenyl succinic anhydride (C22, polyunsaturated) is predicted to deliver maximum water repellency per grafted unit among all ASA homologs. This is particularly valuable for food-contact paper and biodegradable packaging films where minimal chemical modification is desired to preserve substrate biodegradability and mechanical integrity while achieving target water-barrier performance. The liquid physical state facilitates emulsification for aqueous sizing applications without organic co-solvents [2].

Specialty Lubricant Dispersants and Ashless Friction Modifiers Requiring Enhanced Thermal-Oxidative Stability

Alkenyl succinic anhydrides are established precursors for polyisobutenyl succinimide (PIBSI) dispersants and ashless friction modifiers in engine oils [1]. The polyunsaturated hexapropenyl chain — structurally analogous to polypropenyl and polyisobutenyl substituents used in high-MW dispersants (MW 335–2300) [2] — offers a unique molecular architecture combining multiple allylic sites for radical grafting with a well-defined, non-polymeric structure (C22H28O3, MW 340.5). This provides greater batch-to-batch reproducibility compared to oligomeric PIBSA precursors while retaining sufficient hydrophobe length for effective soot dispersion. The compound's regulatory classification as a Type II Monitoring Substance under Japan CSCL provides additional documentation chain-of-custody for lubricant manufacturers requiring full raw material traceability [3].

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